molecular formula C11H12O3 B2363185 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid CAS No. 1567002-50-9

3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid

Cat. No.: B2363185
CAS No.: 1567002-50-9
M. Wt: 192.214
InChI Key: TWCPHIMFILAPOL-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid is a heterocyclic organic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with salicylaldehyde in the presence of a base can lead to the formation of the chromene ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce dihydrochromenes .

Scientific Research Applications

3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-6-14-9-5-3-2-4-8(9)10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCPHIMFILAPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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